



Application Notes and Protocols for Single-Vesicle Fusion Analysis Using Rhodamine DHPE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for cellular functions such as neurotransmitter release, viral entry, and intracellular trafficking. The study of individual fusion events at the single-vesicle level provides critical insights into the molecular mechanisms and kinetics of this process. **Rhodamine DHPE** (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid widely employed in single-vesicle fusion assays.[1][2] Its utility stems from its ability to be incorporated into lipid bilayers and report on membrane fusion events through changes in its fluorescence properties, primarily via fluorescence resonance energy transfer (FRET) or self-quenching mechanisms.[3][4]

This document provides detailed application notes and protocols for utilizing **Rhodamine DHPE** in single-vesicle fusion analysis, with a focus on lipid mixing assays.

Principle of the Assay

The single-vesicle lipid mixing assay is designed to monitor the merger of two distinct lipid bilayers. In a typical setup, two populations of vesicles are prepared. One population (e.g., target vesicles) is labeled with a fluorescent donor, and the other (e.g., viral or synaptic vesicles) is labeled with a fluorescent acceptor like **Rhodamine DHPE**.[1][2] Alternatively, a self-quenching-based assay can be employed where vesicles are labeled with a high



concentration of a single fluorophore, such as octadecylrhodamine B, a probe similar in principle to **Rhodamine DHPE**.[3][5]

FRET-Based Assay: In the FRET-based approach, one population of vesicles is labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor, **Rhodamine DHPE**.[1][3] When the vesicles are in close proximity (docked) but not fused, FRET efficiency is low. Upon fusion, the donor and acceptor molecules intermix in the newly formed single membrane, leading to an increase in FRET efficiency. This is observed as a decrease in donor fluorescence and an increase in acceptor fluorescence.[3]

Self-Quenching/Dequenching Assay: In the self-quenching assay, one population of vesicles is labeled with a high concentration (e.g., 1-10 mole percent) of a rhodamine-based lipid probe.[3] [5] At these concentrations, the fluorophores are in close enough proximity to quench each other's fluorescence. When these labeled vesicles fuse with an unlabeled vesicle population, the probe is diluted into the larger membrane area. This increased distance between fluorophores leads to a relief of quenching, resulting in a significant increase in fluorescence intensity, which signals a fusion event.[4][6]

Total Internal Reflection Fluorescence (TIRF) microscopy is the technique of choice for single-vesicle fusion studies.[7][8][9] It allows for the selective excitation of fluorophores near the coverslip surface where vesicles are often immobilized, thus minimizing background fluorescence from the bulk solution and enabling the observation of individual fusion events.[7] [9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from single-vesicle fusion experiments using rhodamine-based probes. These values can vary significantly depending on the specific proteins (e.g., SNAREs), lipids, and experimental conditions used.

Table 1: Properties of Rhodamine DHPE



Property	Value	Reference
Excitation Maximum (in Methanol)	~560 nm	[1][10]
Emission Maximum (in Methanol)	~581 nm	[1][10]
Molecular Weight	~1333.80 g/mol	[1]
Solubility	Chloroform, DMSO, DMF	[1][10]

Table 2: Typical Experimental Parameters for Single-Vesicle Fusion Assays

Parameter	Typical Value/Range	Notes
Labeled Vesicle Concentration	1-10 μM total lipid	To achieve single-vesicle observation
Fluorophore Concentration in Vesicles (Self-quenching)	1-10 mol%	Higher concentrations lead to more efficient quenching
Fluorophore Concentration in Vesicles (FRET)	0.5-2 mol%	To optimize donor-acceptor pair efficiency
Incubation Temperature	25-37 °C	Dependent on the biological system being studied
Imaging Frame Rate	10-100 Hz	To capture the kinetics of fast fusion events
Laser Power	1-10 mW	Adjusted to minimize photobleaching while maintaining a good signal-to-noise ratio

Table 3: Example Fusion Kinetics Data



Condition	Fusion Efficiency (%)	Mean Fusion Time (s)
SNARE-mediated (Control)	60 ± 5	5 ± 1
+ Inhibitory Protein X	15 ± 3	25 ± 5
- Calcium	5 ± 2	>120

Note: The data in this table are illustrative and will vary based on the experimental system.

Experimental Protocols Protocol 1: Preparation of Rhodamine DHPE-Labeled Vesicles

- Lipid Film Formation:
 - In a clean glass vial, mix the desired lipids (e.g., POPC, DOPS, Cholesterol) in chloroform.
 - Add Rhodamine DHPE (dissolved in chloroform) to the lipid mixture to achieve the desired molar percentage (e.g., 2 mol% for dequenching assays).
 - Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
 - Place the vial under vacuum for at least 1 hour to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
- Vesicle Extrusion:
 - To form unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
 - Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.



· Purification:

 Separate the extruded vesicles from unincorporated dye and smaller lipid structures by size exclusion chromatography or dialysis.

Protocol 2: Single-Vesicle Fusion Assay using TIRF Microscopy

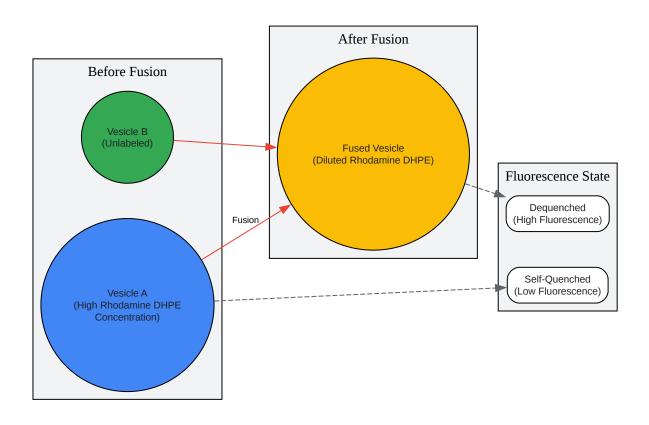
- Flow Cell Preparation:
 - Assemble a flow cell using a quartz slide and a coverslip with double-sided tape to create a channel.
 - Passivate the surface with a reagent like polyethylene glycol (PEG) to prevent non-specific binding of vesicles.[7]
- Immobilization of Target Vesicles:
 - If one population of vesicles is to be immobilized, they can be biotinylated and attached to a streptavidin-coated surface.
 - Introduce the target vesicles into the flow cell and incubate for 10-15 minutes.
 - Wash the flow cell with buffer to remove any unbound vesicles.
- Initiation of Fusion:
 - Introduce the second population of vesicles (e.g., labeled with Rhodamine DHPE) into the flow cell.
 - If the fusion is triggered (e.g., by calcium), add the triggering agent to the flow cell.[11]
- Data Acquisition:
 - Mount the flow cell on a TIRF microscope.
 - Excite the sample with the appropriate laser line (e.g., 561 nm for Rhodamine).



- Record the fluorescence emission using a sensitive camera (e.g., EMCCD) with appropriate filters.[7]
- Acquire a time-lapse series of images to monitor individual fusion events, which appear as sudden, sharp increases in fluorescence intensity at the location of a vesicle.
- Data Analysis:
 - Identify individual vesicles in the recorded images.
 - Measure the fluorescence intensity of each vesicle over time.
 - A fusion event is characterized by a step-wise increase in fluorescence intensity.
 - Quantify the number of fusion events, the kinetics of fusion (time from docking to fusion),
 and the extent of fluorescence increase.

Visualizations

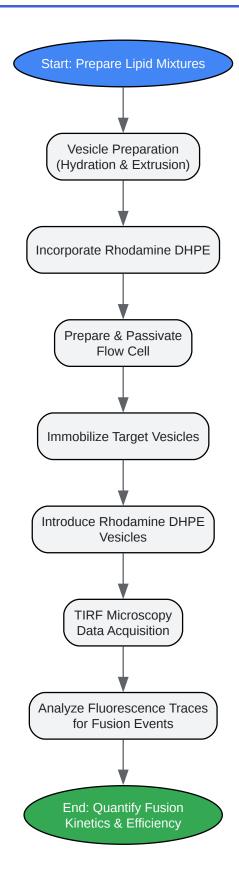




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Caption: Principle of the self-quenching lipid mixing assay.

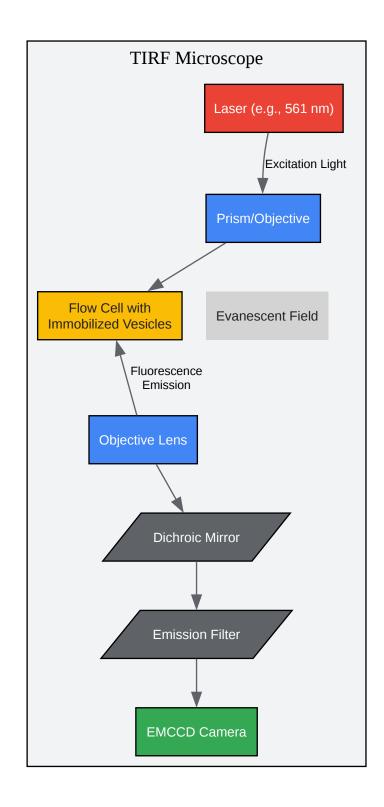




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Caption: Experimental workflow for a single-vesicle fusion assay.





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Caption: Simplified schematic of a prism-type TIRF microscopy setup.



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